

# Bocidelpar (ASP0367): A Technical Guide to its Mechanism of Action in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Bocidelpar** (also known as ASP0367 and MA-0211) is an investigational, orally administered, small-molecule modulator designed to selectively activate the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] This guide provides an in-depth overview of the molecular mechanism of **Bocidelpar** in skeletal muscle, summarizing the preclinical and clinical evidence that underpins its development for diseases characterized by mitochondrial dysfunction, such as Primary Mitochondrial Myopathies (PMM) and Duchenne Muscular Dystrophy (DMD).[1][2][4] The core mechanism involves the transcriptional upregulation of genes that govern mitochondrial biogenesis and fatty acid oxidation, aiming to enhance cellular energy production and improve muscle function.[1][5][6]

### **Core Molecular Mechanism of Action**

**Bocidelpar** functions as a selective agonist for PPAR $\delta$ , a nuclear hormone receptor that acts as a ligand-activated transcription factor.[2][6] PPAR $\delta$  is abundantly expressed in skeletal muscle, up to 50-fold higher than other PPAR isoforms ( $\alpha$  and  $\gamma$ ), making it a prime target for therapeutic intervention in muscle disorders.[5][6]

The activation pathway proceeds as follows:

#### Foundational & Exploratory





- Ligand Binding: **Bocidelpar** enters the muscle cell and binds to the ligand-binding domain of  $PPAR\delta$  in the nucleus.
- Heterodimerization: Ligand-bound PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).
- PPRE Binding: This PPARδ/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
- Transcriptional Activation: Upon binding to PPREs, the complex recruits co-activator proteins, initiating the transcription of a suite of genes involved in critical metabolic processes.

The primary downstream effects of this pathway in skeletal muscle are:

- Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding enzymes essential for the breakdown of fatty acids to produce acetyl-CoA, which feeds into the citric acid cycle for energy production.[1][5]
- Enhanced Mitochondrial Biogenesis: Increased expression of genes that drive the formation of new mitochondria, thereby increasing the cell's capacity for oxidative phosphorylation and ATP generation.[1][5]

This dual action is hypothesized to address the energy deficit characteristic of myopathies, potentially restoring muscle function, improving endurance, and reducing fatigue.[5][7]





Click to download full resolution via product page

Figure 1: Bocidelpar Signaling Pathway in Skeletal Muscle.



#### Preclinical Evidence in a DMD Model

Extensive preclinical studies were conducted by Mitobridge using the mdx mouse, a well-established genetic animal model for Duchenne Muscular Dystrophy.[1][7] While the full study data and protocols are not published, key findings have been disclosed, demonstrating the therapeutic potential of **Bocidelpar** (then called MA-0211).[5][7]

## **Summary of Preclinical Findings**

The studies involved once-daily oral administration of **Bocidelpar** for periods of five weeks and six months.[1][6][7] The results consistently pointed towards improvements in muscle health and function.



| Parameter<br>Assessed          | Finding                                                  | Study Duration | Citation(s) |
|--------------------------------|----------------------------------------------------------|----------------|-------------|
| Functional<br>Performance      |                                                          |                |             |
| Treadmill Running<br>Endurance | Increased                                                | 5 weeks        | [1][6][7]   |
| Cardiac & Respiratory Function | Improved                                                 | 6 months       | [1][7]      |
| Pathology & Histology          |                                                          |                |             |
| Muscle Necrosis                | Decreased                                                | 5 weeks        | [6][7]      |
| Muscle Inflammation            | Decreased                                                | 5 weeks        | [1][6][7]   |
| Diaphragm Fibrosis             | Decreased                                                | 5 weeks        | [1][6][7]   |
| Biomarkers                     |                                                          |                |             |
| Serum Creatine<br>Kinase       | Decreased                                                | 6 months       | [1][7]      |
| Cellular/Molecular             | N/A                                                      |                |             |
| FAO-related Gene<br>Expression | Upregulated (in DMD patient muscle cells)                | N/A            | [6]         |
| Mitochondrial<br>Function      | Increased / Improved<br>(in DMD patient<br>muscle cells) | N/A            | [1][6]      |
| Mitochondrial<br>Biogenesis    | Increased (in DMD patient muscle cells)                  | N/A            | [6]         |

Table 1: Summary of key preclinical findings for **Bocidelpar** in the mdx mouse model and DMD patient-derived cells.

# **Representative Preclinical Experimental Protocol**

#### Foundational & Exploratory





The following describes a representative, generalized protocol for evaluating a PPARδ modulator in an mdx mouse model, based on the disclosed information for **Bocidelpar** and standard practices in the field.[7][8][9][10]

Note: The specific, detailed protocol used for **Bocidelpar** has not been publicly released.

- Animal Model: Male mdx mice are used, typically starting at an age (e.g., 4-5 weeks) where the dystrophic phenotype is actively progressing.[9]
- Group Allocation: Animals are randomized into a vehicle control group and one or more
   Bocidelpar treatment groups.
- Drug Administration: **Bocidelpar** is administered via oral gavage once daily for a specified duration (e.g., 5 weeks or 6 months).[6][7]
- Functional Assessment (Treadmill Test):
  - Mice are acclimated to a motorized treadmill over several days.
  - An exhaustion protocol is implemented, where the treadmill speed and/or incline is gradually increased until the mouse remains on a shock grid at the rear of the lane for a set period (e.g., 10 seconds), indicating exhaustion.
  - The total running time or distance is recorded as the measure of endurance. This is typically performed at baseline and at the end of the treatment period.[7]
- Sample Collection: At the study's conclusion, blood samples are collected for serum biomarker analysis (e.g., creatine kinase). Key muscles (e.g., diaphragm, gastrocnemius, quadriceps) are harvested.
- Histological Analysis: A portion of the harvested muscle is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess muscle fiber integrity, necrosis, inflammation (immune cell infiltration), and fibrosis.
- Molecular Analysis (qPCR/Western Blot): Another portion of the muscle is flash-frozen for RNA and protein extraction to quantify the expression of PPARδ target genes and protein levels.





Click to download full resolution via product page

**Figure 2:** Representative Experimental Workflow for Preclinical Evaluation.



## **Clinical Pharmacodynamic Evidence**

The primary clinical evidence for **Bocidelpar**'s mechanism of action comes from a first-in-human, Phase 1, double-blind, randomized, placebo-controlled study in healthy adult volunteers (NCT02929081).[5][11] This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of the drug. [11]

### **Pharmacodynamic Findings: Target Gene Engagement**

A key objective of the trial was to confirm that **Bocidelpar** engages its target, PPAR $\delta$ , in humans. This was achieved by measuring the expression of six known PPAR $\delta$  target genes in whole blood. The results demonstrated a clear treatment- and dose-dependent upregulation of these genes after both single and multiple doses of **Bocidelpar**.[5][11]

| Target Gene | Primary Function <i>l</i><br>Pathway                  | Result with<br>Bocidelpar<br>Treatment | Citation(s) |
|-------------|-------------------------------------------------------|----------------------------------------|-------------|
| ABCA1       | ATP Binding Cassette<br>Subfamily A Member 1          | Dose-dependent increase                | [5][11]     |
| ACAA2       | Acetyl-CoA<br>Acyltransferase 2<br>(Mitochondrial)    | Dose-dependent increase                | [5][11]     |
| ACADVL      | Very Long Chain<br>Specific Acyl-CoA<br>Dehydrogenase | Dose-dependent increase                | [5][11]     |
| CPT1A       | Carnitine<br>Palmitoyltransferase<br>1A               | Dose-dependent increase                | [5][11]     |
| PDK4        | Pyruvate<br>Dehydrogenase<br>Kinase 4                 | Dose-dependent increase                | [5][11]     |
| SLC25A20    | Solute Carrier Family<br>25 Member 20                 | Dose-dependent increase                | [5][11]     |



Table 2: Pharmacodynamic effect of **Bocidelpar** on PPAR $\delta$  target genes in healthy volunteers. Specific quantitative fold-change data is available in the primary publication.[5][11]

## **Clinical Pharmacodynamic Experimental Protocol**

The following protocol for assessing target gene engagement is based on the methodology described in the Phase 1 study publication.[5][11]

- Study Design: Healthy adult participants (N=64 for single-dose, N=37 for multiple-dose) were
  randomized to receive single oral doses of **Bocidelpar** (1 to 120 mg) or placebo, or multiple
  once-daily doses (10 to 75 mg) or placebo for 14 days.[5]
- Blood Sampling: Whole blood samples for RNA analysis were collected at pre-dose and multiple time points post-dose.
- RNA Stabilization and Extraction: Blood was collected directly into PAXgene Blood RNA tubes to stabilize the intracellular RNA profile. Total RNA was subsequently extracted and purified according to the manufacturer's protocol.
- Gene Expression Analysis (RT-qPCR):
  - Reverse transcription was performed to synthesize cDNA from the extracted RNA.
  - Quantitative polymerase chain reaction (qPCR) was used to measure the expression levels of the six target genes (ABCA1, ACAA2, ACADVL, CPT1A, PDK4, SLC25A20).
  - Gene expression levels were normalized to a stable housekeeping gene.
- Data Analysis: The fold change in gene expression from baseline (pre-dose) was calculated for each participant at each time point for both the **Bocidelpar** and placebo groups.
   Statistical analyses were performed to determine dose-dependency.





Click to download full resolution via product page

Figure 3: Workflow for Clinical Pharmacodynamic (Gene Expression) Analysis.



#### Conclusion

**Bocidelpar** is a selective PPAR $\delta$  modulator that directly engages its target in skeletal muscle to activate the transcription of genes central to mitochondrial function and energy metabolism. Preclinical data in a relevant disease model demonstrated positive effects on muscle function and pathology. Crucially, a Phase 1 clinical trial in healthy volunteers confirmed the mechanism of action in humans, showing a clear dose-dependent increase in the expression of PPAR $\delta$  target genes. This body of evidence provides a strong rationale for the continued investigation of **Bocidelpar** as a potential therapy for genetic myopathies characterized by mitochondrial dysfunction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. U.S. FDA Grants Fast Track Designation for ASP0367/MA-0211, a Selective PPARδ Modulator being Developed for the Treatment of Primary Mitochondrial Myopathies [prnewswire.com]
- 3. Mitobridge Presents Preclinical Data Demonstrating Beneficial Effects of PPARδ Modulators in Acute Kidney Injury at American Society of Nephrology Annual Meeting -BioSpace [biospace.com]
- 4. mdpi.com [mdpi.com]
- 5. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or bocidelpar sulfate, a novel modulator of peroxisome proliferatoractivated receptor delta in healthy adults: Results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. actionduchenne.org [actionduchenne.org]
- 8. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. researchgate.net [researchgate.net]
- 10. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or bocidelpar sulfate, a novel modulator of peroxisome proliferatoractivated receptor delta in healthy adults: Results from a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bocidelpar (ASP0367): A Technical Guide to its Mechanism of Action in Skeletal Muscle]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830031#bocidelpar-mechanism-of-action-in-skeletal-muscle]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com